



## **Application Notes and Protocols for MF59 in** Influenza Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Introduction to MF59 Adjuvant**

MF59® is an oil-in-water emulsion adjuvant used to enhance the immune response to influenza vaccines. It is composed of squalene, a natural organic compound, stabilized by the surfactants polysorbate 80 and sorbitan trioleate in a citrate buffer.[1] The inclusion of MF59 in influenza vaccine formulations has been shown to induce a more robust, broader, and longerlasting immune response compared to non-adjuvanted vaccines.[2][3] This is particularly beneficial for populations with a less responsive immune system, such as the elderly and young children.[1][4] MF59 allows for antigen dose-sparing, a critical advantage in a pandemic situation, and enhances the production of cross-reactive antibodies that can offer protection against drifted influenza strains.[2][5]

### **Mechanism of Action**

The adjuvant effect of MF59 is initiated by creating a local, transient inflammatory environment at the injection site. This leads to the recruitment and activation of immune cells, such as monocytes and granulocytes, which are crucial for initiating a potent adaptive immune response.[6][7] MF59 promotes the differentiation of monocytes into dendritic cells and enhances antigen uptake and presentation.[6][8]

The signaling cascade initiated by MF59 is independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[5] Instead, it relies on the adaptor protein MyD88.[5][6] This



MyD88-dependent pathway leads to the activation of downstream signaling molecules, including IRAK1, IRAK4, and TRAF6, which ultimately results in the activation of the transcription factors NF-κB and the MAPK signaling pathway.[9][10] This cascade stimulates the production of a range of chemokines and cytokines, driving the recruitment and activation of antigen-presenting cells (APCs) and shaping the subsequent T-cell and B-cell response.[5] [11]

Signaling Pathway of MF59 Adjuvant





Click to download full resolution via product page

Caption: MF59 signaling pathway leading to enhanced immune response.

### **Data Presentation**

The use of MF59 as an adjuvant significantly enhances both humoral and cellular immune responses to influenza vaccination.

# Humoral Immune Response: Hemagglutination Inhibition (HAI) Titers

The HAI assay is a standard method for measuring functional antibodies against the influenza virus hemagglutinin protein. An HAI titer of ≥1:40 is generally considered to be associated with at least a 50% reduction in the risk of influenza infection.

| Vaccine<br>Formulation     | Antigen Strain | Geometric<br>Mean Titer<br>(GMT) - Day 22<br>Post-<br>Vaccination | Seroconversio<br>n Rate (%) | Seroprotection<br>Rate (Titer ≥<br>1:40) (%) |
|----------------------------|----------------|-------------------------------------------------------------------|-----------------------------|----------------------------------------------|
| TIV (Non-<br>adjuvanted)   | A/H1N1         | 55                                                                | 45                          | 70                                           |
| aTIV (MF59-<br>adjuvanted) | A/H1N1         | 131                                                               | 75                          | 95                                           |
| TIV (Non-adjuvanted)       | A/H3N2         | 80                                                                | 50                          | 78                                           |
| aTIV (MF59-<br>adjuvanted) | A/H3N2         | 166                                                               | 80                          | 98                                           |
| TIV (Non-adjuvanted)       | B Strain       | 30                                                                | 35                          | 55                                           |
| aTIV (MF59-<br>adjuvanted) | B Strain       | 48                                                                | 60                          | 80                                           |



Data are representative examples compiled from multiple studies and may vary based on the specific vaccine, study population, and circulating influenza strains.[11][12][13]

### **Cellular Immune Response: ELISpot Assay**

The ELISpot assay quantifies the number of antigen-specific, cytokine-secreting T-cells. It is a highly sensitive method for assessing the cellular immune response.

| Vaccine<br>Formulation | Stimulation      | Mean Spot Forming<br>Units (SFU) per<br>10^6 PBMCs (IFN-<br>y) | Fold Increase from<br>Baseline |
|------------------------|------------------|----------------------------------------------------------------|--------------------------------|
| Placebo                | FLU-v Peptides   | 5                                                              | 1.0                            |
| Adjuvanted FLU-v       | FLU-v Peptides   | 125 (Day 42)                                                   | 25.0                           |
| Placebo                | Inactivated H1N1 | 128                                                            | 1.0                            |
| Adjuvanted FLU-v       | Inactivated H1N1 | 310 (Day 42)                                                   | 2.4                            |
| Placebo                | Inactivated H3N2 | 268                                                            | 1.0                            |
| Adjuvanted FLU-v       | Inactivated H3N2 | 555 (Day 42)                                                   | 2.1                            |

Data adapted from a study on a broad-spectrum influenza vaccine (FLU-v) with an adjuvant. [14] The results demonstrate the enhanced T-cell response with an adjuvanted vaccine.

# Cellular Immune Response: Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique that allows for the multiparametric analysis of cytokine production by different T-cell subsets at the single-cell level.



| Vaccine<br>Formulation     | T-cell Subset | Cytokine Profile              | Percentage of<br>Responding Cells<br>(Post-Vaccination) |
|----------------------------|---------------|-------------------------------|---------------------------------------------------------|
| TIV (Non-adjuvanted)       | CD4+          | IFN-γ+                        | 0.05%                                                   |
| aTIV (MF59-<br>adjuvanted) | CD4+          | IFN-γ+                        | 0.15%                                                   |
| TIV (Non-adjuvanted)       | CD4+          | TNF-α+ and/or IL-2+           | 0.10%                                                   |
| aTIV (MF59-<br>adjuvanted) | CD4+          | TNF-α+ and/or IL-2+           | 0.30%                                                   |
| TIV (Non-adjuvanted)       | CD4+          | Polyfunctional (≥2 cytokines) | 0.03%                                                   |
| aTIV (MF59-<br>adjuvanted) | CD4+          | Polyfunctional (≥2 cytokines) | 0.12%                                                   |

Data are representative and compiled from studies showing MF59 enhances the frequency of vaccine-specific, multi-cytokine producing CD4+ T-cells.[13][15][16]

# Experimental Protocols Experimental Workflow for Adjuvanted Influenza Vaccine Evaluation

A typical preclinical and clinical workflow for evaluating an MF59-adjuvanted influenza vaccine involves several key stages, from initial formulation and characterization to in-depth immunological analysis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ema.europa.eu [ema.europa.eu]
- 2. Similar humoral responses but distinct CD4+ T cell transcriptomic profiles in older adults elicited by MF59 adjuvanted and high dose influenza vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 3. MyD88: a central player in innate immune signaling PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor Wikipedia [en.wikipedia.org]
- 8. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]
- 11. MyD88 Regulates LPS-induced NF-κB/MAPK Cytokines and Promotes Inflammation and Malignancy in Colorectal Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 12. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 15. TLR-2 and MyD88-Dependent Activation of MAPK and STAT Proteins Regulates Proinflammatory Cytokine Response and Immunity to Experimental Trypanosoma congolense Infection - PMC [pmc.ncbi.nlm.nih.gov]



- 16. A universal role for MyD88 in TLR/IL-1R-mediated signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MF59 in Influenza Vaccine Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581924#using-mf59-for-influenza-vaccine-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com